Purinostat mesylate

Beschreibung

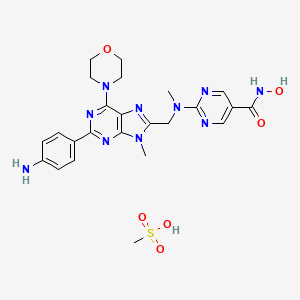

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C24H30N10O6S |

|---|---|

Molekulargewicht |

586.6 g/mol |

IUPAC-Name |

2-[[2-(4-aminophenyl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl-methylamino]-N-hydroxypyrimidine-5-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C23H26N10O3.CH4O3S/c1-31(23-25-11-15(12-26-23)22(34)30-35)13-17-27-18-20(32(17)2)28-19(14-3-5-16(24)6-4-14)29-21(18)33-7-9-36-10-8-33;1-5(2,3)4/h3-6,11-12,35H,7-10,13,24H2,1-2H3,(H,30,34);1H3,(H,2,3,4) |

InChI-Schlüssel |

QTSZBNQPNSJXAC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=NC2=C1N=C(N=C2N3CCOCC3)C4=CC=C(C=C4)N)CN(C)C5=NC=C(C=N5)C(=O)NO.CS(=O)(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Purinostat Mesylate: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Purinostat mesylate, a potent and selective inhibitor of histone deacetylases (HDACs). This document details its target protein binding affinities, the experimental methodologies used to determine these affinities, and the key signaling pathways modulated by its activity.

Core Principles: Targeting Histone Deacetylases

This compound is a hydroxamic acid-based HDAC inhibitor that demonstrates high selectivity for Class I and Class IIb HDACs.[1][2][3] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and induces cellular responses such as apoptosis and cell cycle arrest in cancer cells.[1]

Quantitative Analysis of Target Protein Binding Affinity

The binding affinity of this compound for various HDAC isoforms has been quantified using in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being the primary metric. The following table summarizes the reported IC50 values.

| Target Protein | IC50 (nM) | HDAC Class |

| HDAC1 | 0.81[1][2] | Class I |

| HDAC2 | 1.4[1][2] | Class I |

| HDAC3 | 1.7[1][2] | Class I |

| HDAC8 | 3.8[1][2] | Class I |

| HDAC6 | 11.5[1][2] | Class IIb |

| HDAC10 | 1.1[1][2] | Class IIb |

| HDAC4 | 1072[1][2] | Class IIa |

| HDAC5 | 426[1][2] | Class IIa |

| HDAC7 | 690[1][2] | Class IIa |

| HDAC9 | 622[1][2] | Class IIa |

| HDAC11 | 3348[1][2] | Class IV |

Experimental Protocols: Determining Binding Affinity

The determination of IC50 values for this compound is typically achieved through a fluorometric enzymatic assay. The following is a generalized protocol based on standard methodologies for assessing HDAC inhibition.

Fluorometric HDAC Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., Tris-based buffer with salts and a reducing agent)

-

Developer solution (e.g., Trypsin in a suitable buffer)

-

Stop solution (e.g., a broad-spectrum HDAC inhibitor like Trichostatin A)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in assay buffer from the DMSO stock. A DMSO-only control is also prepared.

-

Enzyme Reaction:

-

Add the diluted this compound or DMSO control to the wells of the 96-well plate.

-

Add the recombinant HDAC enzyme to each well and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the deacetylase reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

-

-

Reaction Termination and Signal Development:

-

Stop the enzymatic reaction by adding the stop solution.

-

Add the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore (AMC).

-

Incubate at 37°C for a short period (e.g., 15 minutes) to allow for complete development of the fluorescent signal.

-

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the DMSO control (100% activity).

-

Plot the percentage of HDAC activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental workflow and the biological impact of this compound, the following diagrams are provided.

Caption: Workflow for Fluorometric HDAC Inhibition Assay.

Caption: this compound's Mechanism of Action.

Downstream Signaling Effects

The inhibition of HDACs by this compound initiates a cascade of downstream events that contribute to its anti-cancer activity. A key mechanism is the disruption of oncogenic signaling pathways. In hematological malignancies such as Chronic Myeloid Leukemia (CML) and B-cell Acute Lymphoblastic Leukemia (B-ALL), this compound has been shown to downregulate the expression of critical oncoproteins like BCR-ABL and c-MYC.[4][5][6]

The downregulation of BCR-ABL, a constitutively active tyrosine kinase that drives CML, is a significant contributor to the therapeutic effect of this compound. Similarly, the reduction of c-MYC, a transcription factor that promotes cell proliferation and inhibits differentiation, leads to cell cycle arrest and apoptosis.[7][8] Furthermore, this compound has been observed to decrease the levels of Heat Shock Protein 90 (HSP90), a chaperone protein that is crucial for the stability and function of numerous oncoproteins, including BCR-ABL.[1] This multi-pronged attack on key cancer-driving pathways underscores the therapeutic potential of this compound.

References

- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The HDAC6 inhibitor 7b induces BCR-ABL ubiquitination and downregulation and synergizes with imatinib to trigger apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel HDAC inhibitor MAKV-8 and imatinib synergistically kill chronic myeloid leukemia cells via inhibition of BCR-ABL/MYC-signaling: effect on imatinib resistance and stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The histone deacetylase inhibitor suberoylanilide hydroxamic acid down-regulates expression levels of Bcr-abl, c-Myc and HDAC3 in chronic myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. c-Myc Modulation and Acetylation Is a Key HDAC Inhibitor Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Purinostat Mesylate: A Technical Guide to its Mechanism and Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purinostat mesylate is a novel, highly selective, and potent small-molecule inhibitor of Class I and Class IIb histone deacetylases (HDACs). By modulating the epigenetic landscape of cancer cells, it represents a promising therapeutic agent in hematological malignancies. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on histone acetylation, downstream cellular pathways, and relevant experimental protocols for its study.

Introduction: The Role of Histone Acetylation in Oncology

Gene expression is intricately regulated by the dynamic structuring of chromatin. A key post-translational modification governing this process is the acetylation of lysine residues on histone tails. This modification is balanced by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][2]

-

Histone Acetyltransferases (HATs): Add acetyl groups, neutralizing the positive charge of lysine residues. This leads to a more relaxed chromatin structure (euchromatin), facilitating the binding of transcription factors and promoting gene expression.[2]

-

Histone Deacetylases (HDACs): Remove acetyl groups, restoring the positive charge of lysine. This results in a more condensed chromatin structure (heterochromatin), generally leading to transcriptional repression.[2]

In many cancers, HDACs are overexpressed, leading to the silencing of critical tumor suppressor genes and promoting oncogenesis.[1][3] HDAC inhibitors (HDACis) aim to counteract this by preventing the deacetylation of histones, thereby restoring the expression of these suppressed genes.[4] this compound is a next-generation HDACi designed for high selectivity and potency against specific HDAC isoforms implicated in cancer.[5][6]

Mechanism of Action of this compound

This compound is classified as a selective inhibitor of Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) enzymes.[4][7][8] Its inhibitory action leads to the accumulation of acetylated histones (hyperacetylation), which in turn reactivates the transcription of silenced tumor suppressor genes.[4] This restored gene expression triggers several anti-tumor mechanisms, including cell cycle arrest, induction of apoptosis, and modulation of immune responses.[3][9]

Quantitative Data

In Vitro HDAC Inhibitory Activity

Biochemical assays demonstrate that this compound potently inhibits Class I and IIb HDAC enzymes at low nanomolar concentrations. Its selectivity is highlighted by significantly higher IC50 values for other HDAC classes.

| HDAC Isoform | Class | IC50 (nM) |

| HDAC1 | I | 0.81[8] |

| HDAC2 | I | 1.4[8] |

| HDAC3 | I | 1.7[8] |

| HDAC8 | I | 3.8[8] |

| HDAC6 | IIb | 11.5[8] |

| HDAC10 | IIb | 1.1[8] |

| HDAC4 | IIa | 1072[8] |

| HDAC5 | IIa | 426[8] |

Clinical Efficacy in Hematological Malignancies

Clinical trials have evaluated this compound in patients with relapsed or refractory (r/r) lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL). The data show significant anti-tumor activity.

| Trial Phase | Disease | Dose (mg/m²) | N | ORR (%) | CR (%) | PR (%) | Median PFS (months) |

| Phase I | r/r Lymphoma | 8.4 - 11.2 | 16 | 56.2[10] | 18.75 (3/16) | 12.5 (2/16) | - |

| Phase IIa | r/r DLBCL | 8.4 | 15 | 66.7[11] | 6.7 (1/15) | 60 (9/15) | 4.3[11] |

| Phase IIa | r/r DLBCL | 11.2 | 13 | 76.9[11] | 30.8 (4/13) | 46.2 (6/13) | 4.3[11] |

| Phase IIb | r/r DLBCL | 11.2 | 43 | 60.5[12][13] | 20.9 (9/43) | 39.5 (17/43) | 6.2[13] |

Downstream Signaling and Cellular Effects

The inhibition of HDACs by this compound initiates a cascade of downstream events that collectively contribute to its anti-cancer activity. This includes the downregulation of key oncogenic proteins and the activation of tumor-suppressive pathways.

Key downstream effects include:

-

Downregulation of Oncogenes: this compound has been shown to significantly downregulate the expression of critical survival proteins in cancer cells, including c-MYC, EZH2, mutated p53, BCR-ABL, and β-Catenin.[5][7][9][11]

-

Induction of Apoptosis: By re-expressing pro-apoptotic genes and repressing anti-apoptotic factors, the compound effectively induces programmed cell death in malignant cells.[7][9]

-

Cell Cycle Arrest: Treatment leads to a halt in the cell cycle, primarily at the G0/G1 phase, preventing cancer cell proliferation.[6]

-

Immune Modulation: Studies indicate that this compound can up-regulate the expression of MHC Class I and II molecules on tumor cells, potentially enhancing their recognition and elimination by the immune system.[3][11]

Experimental Protocols

To assess the activity of this compound, a series of in vitro and cellular assays are required. The following are generalized protocols for key experiments.

Western Blot for Histone Acetylation

This protocol is used to qualitatively and semi-quantitatively measure the increase in acetylated histones following treatment.

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., K562, LAMA84) at an appropriate density.[6] Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).

-

Histone Extraction: Harvest cells and isolate nuclei. Extract histone proteins using an acid extraction method (e.g., with 0.2 M H₂SO₄).

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard assay (e.g., Bradford or BCA).

-

SDS-PAGE and Transfer: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) and a loading control (e.g., anti-Total Histone H3).[14]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the signal for acetylated histones relative to the total histone control indicates HDAC inhibition.

Colorimetric HDAC Activity Assay

This in vitro assay directly measures the enzymatic activity of HDACs in the presence of an inhibitor.[15]

-

Sample Preparation: Use nuclear extracts from treated/untreated cells or recombinant HDAC enzymes.

-

Assay Reaction:

-

To a 96-well plate, add nuclear extract or recombinant enzyme.

-

Add this compound at a range of concentrations to determine the IC50 value.

-

Add the colorimetric HDAC substrate, which contains an acetylated lysine side chain.

-

Incubate the plate at 37°C for 30-60 minutes to allow the HDAC enzyme to deacetylate the substrate.

-

-

Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release the chromophore. Incubate for 15-30 minutes at 37°C.

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader. The signal is proportional to the amount of deacetylation (HDAC activity). A decrease in signal in treated wells indicates inhibition.

Conclusion

This compound is a potent and highly selective Class I and IIb HDAC inhibitor with demonstrated preclinical and clinical activity against hematological malignancies. Its mechanism of action, centered on the re-establishment of histone acetylation, leads to the reactivation of tumor suppressor pathways and the downregulation of key oncogenic drivers. The robust quantitative data from both in vitro and clinical studies underscore its therapeutic potential. The experimental protocols outlined provide a framework for further investigation into its nuanced cellular effects and for the development of rational combination therapies. As research progresses, this compound stands out as a significant tool in the epigenetic modulation of cancer.

References

- 1. Mechanisms and Clinical Significance of Histone Deacetylase Inhibitors: Epigenetic Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. boa.unimib.it [boa.unimib.it]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Histone deacetylase inhibitors: targeting epigenetic regulation in the treatment of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. ascopubs.org [ascopubs.org]

- 12. ascopubs.org [ascopubs.org]

- 13. ascopubs.org [ascopubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Histone acetylation and histone deacetylase activity of magnesium valproate in tumor and peripheral blood of patients with cervical cancer. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Purinostat Mesylate in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Purinostat mesylate, a novel and selective histone deacetylase (HDAC) inhibitor, for the treatment of leukemia. The data and protocols presented are compiled from peer-reviewed scientific literature to support further research and development efforts in this area.

Executive Summary

This compound (PM) is a potent and highly selective inhibitor of class I and IIb HDACs.[1][2] Preclinical studies have demonstrated its significant anti-leukemic activity, particularly in models of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (B-ALL) and chronic myeloid leukemia (CML).[1][3] Its mechanism of action involves the induction of apoptosis and the downregulation of key oncogenic proteins such as BCR-ABL and c-MYC.[1][2] this compound exhibits favorable pharmacokinetics and a manageable toxicity profile in animal models, positioning it as a promising therapeutic candidate for leukemia.[1]

Data Presentation

In Vitro Efficacy: Inhibition of HDAC Enzymes and Leukemia Cell Lines

This compound demonstrates high selectivity and potent inhibitory activity against class I and IIb HDAC enzymes at nanomolar concentrations. This targeted inhibition translates to potent anti-proliferative effects across a range of hematological cancer cell lines.

Table 1: Inhibitory Activity (IC50) of this compound against HDAC Subtypes

| HDAC Class | HDAC Subtype | IC50 (nmol/L) |

| Class I | HDAC1 | 0.81 |

| HDAC2 | 1.4 | |

| HDAC3 | 1.7 | |

| HDAC8 | 3.8 | |

| Class IIa | HDAC4 | 1072 |

| HDAC5 | 426 | |

| HDAC7 | 690 | |

| HDAC9 | 622 | |

| Class IIb | HDAC6 | 11.5 |

| HDAC10 | 1.1 | |

| Class IV | HDAC11 | 3348 |

| Source: Yang L, et al. Clin Cancer Res. 2019.[4] |

Table 2: Anti-proliferative Activity (IC50) of this compound in Hematological Cancer Cell Lines (72-hour incubation)

| Cell Line | Cancer Type | IC50 (nmol/L) |

| Leukemia | ||

| MV4-11 | Acute Myeloid Leukemia (AML) | 1.05 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.86 |

| LAMA84 | Chronic Myeloid Leukemia (CML) - Blast Crisis | 11.2 |

| K562 | Chronic Myeloid Leukemia (CML) - Blast Crisis | 1.8 |

| BL-2 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.35 |

| Lymphoma | ||

| OCI-LY1 | Diffuse Large B-cell Lymphoma (DLBCL) | 1.07 |

| SUDHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.88 |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | 0.69 |

| Myeloma | ||

| RPMI-8226 | Multiple Myeloma (MM) | 1.05 |

| MM1s | Multiple Myeloma (MM) | 0.9 |

| Source: Adapted from Supplementary Data, Yang L, et al. Clin Cancer Res. 2019. |

In Vivo Efficacy: Murine Models of Leukemia

In vivo studies using murine models of leukemia have demonstrated the potent anti-tumor effects of this compound.

Table 3: In Vivo Efficacy of this compound in a B-ALL Mouse Model

| Treatment Group | Median Overall Survival (days) | Outcome |

| Vehicle | 52.5 | All mice succumbed to leukemia. |

| This compound (5 mg/kg) | Not Reached (within study period) | Significantly prolonged survival. No deaths observed during the treatment period. |

| This compound (10 mg/kg) | Not Reached (within study period) | Significantly prolonged survival. No deaths observed during the treatment period. |

| BL-2 secondary transplantation Ph+ B-ALL mouse model. Treatment administered three times a week for five weeks. Source: Yang L, et al. Clin Cancer Res. 2019. |

Table 4: In Vivo Efficacy of this compound in a CML Mouse Model

| Treatment Group | Outcome |

| Vehicle | Progressive disease. |

| This compound (5-10 mg/kg) | Effectively suppresses leukemia progression and significantly prolongs the overall survival rate.[1] |

| This compound (10 mg/kg) | In a BCR-ABL(T315I)-induced B-ALL model, all mice survived after 42 days of treatment.[1] |

| BCR-ABL(T315I)-induced primary B-ALL mouse model. Treatment administered three times a week for eight weeks. Source: MedChemExpress Technical Data Sheet. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the anti-proliferative activity of this compound on leukemia cell lines.

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Addition: After 24 hours, add serial dilutions of this compound (or vehicle control) to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines a standard method for quantifying apoptosis induced by this compound.

-

Cell Treatment: Plate leukemia cells in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Western Blot Analysis

This protocol is for assessing the effect of this compound on protein expression and signaling pathways.

-

Protein Extraction: Treat leukemia cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BCR-ABL, c-MYC, HSP90, Acetyl-Histone H3, Acetyl-Histone H4, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Leukemia Model

This protocol describes the establishment and use of a murine xenograft model to evaluate the in vivo efficacy of this compound.[1]

-

Cell Preparation: Culture and harvest Ph+ B-ALL cells (e.g., BL-2 cell line).

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

-

Cell Implantation: Intravenously inject 1 x 10^6 BL-2 cells into each mouse.

-

Treatment: Once leukemia is established (e.g., detectable leukemic cells in peripheral blood), randomize mice into treatment and control groups. Administer this compound (e.g., 5 or 10 mg/kg) or vehicle control via intraperitoneal or intravenous injection three times a week.[1]

-

Monitoring: Monitor the mice for signs of disease progression and body weight changes. Periodically collect peripheral blood to monitor leukemia burden by flow cytometry for leukemia-specific markers (e.g., GFP+B220+).

-

Endpoint: The primary endpoint is overall survival. At the end of the study, or when mice become moribund, euthanize the animals and collect tissues (e.g., spleen, bone marrow, liver) for further analysis (e.g., histology, flow cytometry, western blotting).

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound in Ph+ Leukemia

The following diagram illustrates the key signaling pathways affected by this compound in Philadelphia chromosome-positive leukemia.

Caption: Mechanism of this compound in Ph+ Leukemia.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical workflow for the in vitro assessment of this compound's anti-leukemic properties.

Caption: In Vitro Evaluation Workflow.

Logical Relationship of Preclinical Findings

The following diagram illustrates the logical flow from the molecular mechanism of this compound to its observed preclinical anti-leukemic effects.

Caption: Logical Flow of Preclinical Findings.

References

- 1. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Pharmacodynamics of Purinostat Mesylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacodynamics of Purinostat mesylate, a novel and potent selective inhibitor of Class I and IIb histone deacetylases (HDACs). The information presented herein is intended for a technical audience and focuses on the core mechanism of action, effects on signaling pathways, and quantitative data from preclinical and clinical studies.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects through the selective inhibition of histone deacetylases, key enzymes in epigenetic regulation.[1] HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] The inhibition of HDACs by this compound leads to the hyperacetylation of these proteins, which in turn results in the modulation of gene expression and the activity of various cellular proteins.[1] This ultimately leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

This compound is distinguished by its high selectivity for Class I (HDAC1, 2, 3, and 8) and Class IIb (HDAC6 and 10) enzymes, which are closely associated with tumor development and progression.[3] This selectivity profile is believed to contribute to its potent anti-tumor activity and potentially a more favorable safety profile compared to pan-HDAC inhibitors.[4][5]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against various HDAC subtypes has been quantified through biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

| HDAC Subtype | IC50 (nmol/L) | Reference |

| Class I | ||

| HDAC1 | 0.81 | [4][6] |

| HDAC2 | 1.4 | [4][6] |

| HDAC3 | 1.7 | [4][6] |

| HDAC8 | 3.8 | [4][6] |

| Class IIa | ||

| HDAC4 | 1072 | [3] |

| HDAC5 | 426 | [3] |

| HDAC7 | 590 | [3] |

| HDAC9 | 622 | [3] |

| Class IIb | ||

| HDAC6 | 11.5 | [4][6] |

| HDAC10 | 1.1 | [4][6] |

| Class IV | ||

| HDAC11 | 3349 | [3] |

Signaling Pathways Modulated by this compound

Preclinical studies have elucidated several key signaling pathways that are modulated by this compound, contributing to its anti-cancer effects, particularly in hematologic malignancies.

One of the primary mechanisms involves the disruption of the BCR-ABL signaling pathway in Philadelphia chromosome-positive (Ph+) leukemias.[4] this compound treatment leads to the hyperacetylation of Heat Shock Protein 90 (HSP90), a chaperone protein for BCR-ABL.[7] This disrupts the chaperone function of HSP90, leading to the degradation of its client protein, BCR-ABL, via the ubiquitin-proteasome pathway.[7] The downregulation of BCR-ABL, a constitutively active tyrosine kinase, inhibits downstream signaling pathways crucial for cancer cell proliferation and survival.[4]

Furthermore, this compound has been shown to downregulate the expression of the proto-oncogene c-MYC.[4][8] c-MYC is a critical transcription factor that drives cell proliferation and is often overexpressed in various cancers. Its suppression by this compound is a key contributor to the observed anti-proliferative and pro-apoptotic effects.[4][8]

In the context of chronic myelogenous leukemia (CML), this compound has been found to repress several factors crucial for the survival of leukemia stem cells (LSCs), including c-Myc, β-Catenin, E2f, Ezh2, Alox5, and mTOR.[9][10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro HDAC Enzymatic Activity Assay

-

Objective: To determine the IC50 values of this compound against specific HDAC subtypes.

-

Principle: A fluorogenic HDAC substrate is deacetylated by the recombinant human HDAC enzyme. Subsequent addition of a developer solution releases a fluorophore, and the fluorescence intensity is measured. The inhibitory effect of the compound is determined by the reduction in fluorescence signal.

-

Generalized Protocol:

-

Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8, 10) are incubated with a fluorogenic substrate in an assay buffer.

-

Serial dilutions of this compound (or a vehicle control) are added to the reaction mixture.

-

The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes).

-

A developer solution containing a protease is added to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.

-

The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability and Apoptosis Assays

-

Objective: To evaluate the effect of this compound on cancer cell proliferation and induction of apoptosis.

-

Generalized Protocol for Cell Viability (MTT Assay):

-

Cancer cell lines (e.g., Ph+ leukemia cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Generalized Protocol for Apoptosis (Annexin V/PI Staining):

-

Cells are treated with this compound as described above.

-

Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

After a brief incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression and post-translational modification of target proteins.

-

Generalized Protocol:

-

Cells are treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against target proteins (e.g., acetylated-Histone H3, acetylated-Histone H4, BCR-ABL, c-MYC, HSP90).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Pharmacokinetics and In Vivo Pharmacodynamics

Pharmacokinetic and pharmacodynamic studies of this compound have been conducted in preclinical mouse models of Ph+ B-ALL.[4] Following a single intravenous administration of 10 mg/kg, this compound was observed to be distributed to various tissues, with higher concentrations found in the intestine, lung, kidney, stomach, and spleen.[4] The drug was cleared relatively quickly from the plasma.[6]

Pharmacodynamic assessments in these models demonstrated a time-dependent increase in the acetylation of histone H3 and H4 in bone marrow cells.[7] The peak effect on histone acetylation was observed to correlate with the anti-leukemic activity.[7] These studies indicated that an intermittent dosing schedule, such as once every other day, may be optimal for maintaining the pharmacodynamic effect.[6]

Clinical Development

This compound is currently undergoing clinical evaluation for the treatment of various hematologic malignancies and solid tumors.[11][12] Phase I trials have been conducted to establish the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D).[5][11] These trials have shown that this compound is generally well-tolerated, with manageable hematologic toxicities being the most common treatment-related adverse events.[5]

Phase II and III clinical trials are ongoing to further evaluate the efficacy and safety of this compound as a monotherapy and in combination with other anti-cancer agents for indications such as relapsed or refractory diffuse large B-cell lymphoma (DLBCL), peripheral T-cell lymphoma (PTCL), and multiple myeloma.[12][13][14] These trials will provide further insights into the clinical utility of this novel HDAC inhibitor.

References

- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of this compound for Injection in the Treatment of Relapsed or Refractory B Cell-related Tumor-predominant [ctv.veeva.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Clinical Study of this compound for Injection in Patients With Advanced Solid Tumors | Clinical Research Trial Listing ( Advanced Solid Tumor ) ( NCT06431243 ) [trialx.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. clinicaltrial.be [clinicaltrial.be]

- 14. A Phase III Clinical Study of this compound for Injection in Patients With Diffuse Large B-cell Lymphoma [ctv.veeva.com]

Methodological & Application

Application Note: Purinostat Mesylate In Vitro Cytotoxicity Assay

Introduction

Purinostat mesylate is a potent and selective inhibitor of Class I and Class IIb histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins.[3][4] Aberrant HDAC activity is implicated in the pathology of various diseases, particularly cancer, making them a key target for therapeutic intervention.[4][5] this compound has demonstrated robust anti-tumor activity in preclinical studies of hematologic cancers, such as leukemia and lymphoma, by inducing apoptosis (programmed cell death) and cell cycle arrest.[1][6] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common luminescence-based cell viability assay.

Mechanism of Action

This compound exerts its cytotoxic effects by selectively inhibiting HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and modulating the expression of genes involved in critical cellular processes like cell cycle progression, differentiation, and apoptosis.[3][5] Increased acetylation of non-histone proteins, such as transcription factors and signaling molecules, also contributes to its anti-cancer effects.[5] Specifically, this compound has been shown to downregulate the expression of key oncogenes like c-MYC and fusion proteins such as BCR-ABL, which are critical for the survival of certain cancer cells.[7][8]

Caption: this compound signaling pathway.

Quantitative Data

The inhibitory activity of this compound is highly selective for specific HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: this compound IC50 Values Against HDAC Isoforms

| HDAC Class | Isoform | IC50 (nM) |

|---|---|---|

| Class I | HDAC1 | 0.81[1][2] |

| HDAC2 | 1.4[1][2] | |

| HDAC3 | 1.7[1][2] | |

| HDAC8 | 3.8[1][2] | |

| Class IIa | HDAC4 | 1072[1] |

| HDAC5 | 426[1] | |

| HDAC7 | 690[1] | |

| HDAC9 | 622[1] | |

| Class IIb | HDAC6 | 11.5[1][2] |

| HDAC10 | 1.1[1][2] |

| Class IV | HDAC11 | 3348[1] |

Data compiled from MedChemExpress and Network of Cancer Research.[1][2]

Table 2: Example Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| Ph+ Cell Lines (e.g., LAMA84, K562) | Chronic Myeloid Leukemia (CML) | < 10[9] |

| Ph+ B-ALL Primary Cells | B-Cell Acute Lymphoblastic Leukemia | Low Nanomolar Range[7] |

Experimental Protocol: Luminescence-Based Cytotoxicity Assay

This protocol details a method for determining the cytotoxic effects of this compound using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). The principle of this assay is that the quantity of ATP is directly proportional to the number of metabolically active, viable cells.

Materials and Reagents

-

This compound

-

Selected cancer cell lines (e.g., K562, LAMA84, MM1S)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Opaque-walled 96-well microplates suitable for luminescence

-

Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Multichannel pipette

-

Plate-reading luminometer

-

CO2 incubator (37°C, 5% CO2)

Experimental Workflow

Caption: General workflow for the cytotoxicity assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture cells under standard conditions until they reach logarithmic growth phase.

-

Harvest cells and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).

-

Dilute the cell suspension in complete medium to the desired seeding density (typically 5,000-10,000 cells/well).

-

Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

-

Include wells with medium only for background luminescence measurement and wells with untreated cells as a vehicle control (100% viability).

-

Incubate the plate for 24 hours to allow cells to attach (if adherent) and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the stock solution in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1 nM to 1 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

For the vehicle control wells, add 100 µL of medium containing the same final concentration of solvent used in the drug dilutions.

-

-

Incubation:

-

Return the plate to the incubator (37°C, 5% CO2) and incubate for the desired exposure time (typically 24, 48, or 72 hours).[10]

-

-

Luminescence Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the luminescent assay reagent according to the manufacturer's instructions.

-

Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis

-

Calculate Percent Viability:

-

Subtract the average background luminescence (medium-only wells) from all other readings.

-

Calculate the percent viability for each drug concentration using the following formula:

-

% Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100

-

-

-

Determine IC50 Value:

Table 3: Example Data Collection Template

| Concentration (nM) | Log Concentration | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | % Viability |

|---|---|---|---|---|---|---|

| 0 (Vehicle) | N/A | 100 | ||||

| 0.1 | -1 | |||||

| 1 | 0 | |||||

| 10 | 1 | |||||

| 100 | 2 | |||||

| 1000 | 3 | |||||

| Medium Only | N/A | N/A |

RLU: Relative Luminescence Units

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Assessment of HDACi-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 5. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Application Notes and Protocols: Determining the Optimal Concentration of Purinostat Mesylate for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purinostat mesylate is a potent and highly selective inhibitor of Class I and IIb histone deacetylases (HDACs), demonstrating significant anti-tumor activity in various hematological malignancies.[1][2][3][4] Its efficacy is rooted in its ability to induce apoptosis, arrest the cell cycle, and downregulate key oncogenic signaling pathways.[1][2][3][4] Determining the optimal concentration of this compound is a critical first step in any in vitro experimental design to ensure meaningful and reproducible results. These application notes provide a comprehensive guide, including detailed protocols and quantitative data, to assist researchers in establishing the effective dose range for their specific cell culture models.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and the activation of oncogenes. This compound selectively inhibits HDACs, particularly HDAC1, 2, 3, 6, 8, and 10, with high affinity, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death.[5][6][7] This document outlines the necessary experimental workflows to determine the optimal concentration of this compound for cell culture studies, focusing on cell viability assays and providing key data from published literature.

Data Presentation: Efficacy of this compound Across Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a range of hematological cancer cell lines, providing a valuable reference for initiating dose-response studies.

| Cell Line | Cancer Type | IC50 (nM) ± SD | Reference |

| Raji | Burkitt lymphoma | 0.83 ± 0.15 | [8] |

| Ramos | Burkitt lymphoma | 0.66 ± 0.20 | [8] |

| OCI-LY1 | Diffuse large B-cell lymphoma | 12.85 ± 1.24 | [8] |

| SUDHL-4 | Diffuse large B-cell lymphoma | 1.09 ± 0.36 | [8] |

| SU-DHL-6 | Diffuse large B-cell lymphoma | 1.88 | [9] |

| Jeko-1 | Mantle cell lymphoma | 1.79 ± 0.35 | [8] |

| MM1s | Multiple myeloma | 2.33 ± 0.54 | [8] |

| RPMI-8226 | Multiple myeloma | 1.76 ± 1.38 | [8] |

| MV4-11 | Acute myeloid leukemia | 1.68 ± 0.11 | [8] |

| MOLM-13 | Acute myeloid leukemia | 0.28 ± 0.057 | [8] |

| LAMA84 | Chronic myeloid leukemia (Ph+) | 8.95 ± 0.354 | [8] |

| K562 | Chronic myeloid leukemia (Ph+) | 6.70 ± 1.75 | [8] |

| BL-2 | B-cell acute lymphoblastic leukemia (Ph+) | 2.08 ± 0.10 | [8] |

Experimental Protocols

Determining Optimal Concentration Using a Cell Viability Assay

A fundamental experiment to determine the optimal concentration of any compound is the dose-response cell viability assay. This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.

Objective: To determine the IC50 of this compound in a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution prepared in DMSO)

-

96-well clear flat-bottom microplates

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)[10][11]

-

Plate reader (spectrophotometer or fluorometer)

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Hemocytometer

Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Harvest cells using standard cell culture techniques.

-

Perform a cell count using a hemocytometer and trypan blue to ensure high viability.

-

Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a series of dilutions of this compound from the stock solution. A common starting range, based on the provided IC50 values, would be from 0.1 nM to 100 nM. It is advisable to perform a broad-range screen first, followed by a narrower range for a more precise IC50 determination.

-

Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.

-

Carefully add the diluted this compound or vehicle control to the appropriate wells.

-

-

Incubation:

-

Incubate the treated plates for a predetermined duration. Common time points for such assays are 24, 48, and 72 hours to assess both dose and time dependency.[3]

-

-

Cell Viability Assessment (MTT Assay Example):

-

Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance readings of the treated wells to the vehicle control wells (representing 100% viability).

-

Plot the normalized viability data against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by this compound

This compound, as a selective HDAC I/IIb inhibitor, impacts multiple signaling pathways critical for cancer cell survival and proliferation.[1][12]

Caption: this compound inhibits HDACs, leading to altered gene expression and cell fate.

Experimental Workflow for Determining Optimal Concentration

The following diagram illustrates a logical workflow for establishing the optimal concentration of this compound for in vitro studies.

Caption: Workflow for determining the optimal concentration of this compound.

Conclusion

The successful application of this compound in cell culture experiments is highly dependent on the use of an appropriate concentration. The data and protocols provided in these application notes offer a robust starting point for researchers to determine the optimal dose range for their specific cell lines. By following a systematic approach of dose-response testing and confirming the biological effects with secondary assays, researchers can ensure the generation of reliable and impactful data in the study of this promising anti-cancer agent.

References

- 1. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Study of this compound for Injection in the Treatment of Relapsed or Refractory B Cell-related Tumor-predominant [ctv.veeva.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Therapeutic efficacy of an injectable formulation of this compound in SU-DHL-6 tumour model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Purinostat Mesylate Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purinostat mesylate is a potent and selective inhibitor of Class I and Class IIb histone deacetylases (HDACs), demonstrating significant anti-leukemic and anti-tumor activity.[1][2][3] Its mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.[2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent.

Data Presentation

Physicochemical and Solubility Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₃₀N₁₀O₆S | [4] |

| Molecular Weight | 586.6 g/mol | [4] |

| Solubility in DMSO | 125 mg/mL (254.83 mM) | [1] |

| Appearance | Crystalline solid, powder | [5] |

Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1] Ultrasonic assistance may be required to achieve complete dissolution at high concentrations.[1]

Storage and Stability of Stock Solutions

| Storage Temperature | Shelf Life | Reference |

| -20°C | 1 month | [1][2] |

| -80°C | 6 months | [1][2] |

Note: Stock solutions should be stored in tightly sealed vials to prevent moisture absorption and degradation.[2] For in vivo studies, specialized formulations may be required to overcome poor aqueous solubility.[6][7][8][9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

-

Weighing: Carefully weigh out 5.87 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator water bath for brief intervals to aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Application in a Cell Viability Assay (Example)

This protocol provides a general guideline for using the this compound stock solution to determine its effect on the viability of a cancer cell line (e.g., LAMA84 or K562) using an MTT or similar colorimetric assay.[7]

Materials:

-

Cancer cell line of interest (e.g., LAMA84)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

10 mM this compound stock solution in DMSO

-

Sterile 96-well cell culture plates

-

MTT reagent (or similar viability assay reagent)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

-

Preparation of Working Solutions: Prepare a series of dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A common final concentration range for in vitro studies is 0-100 nM.[2] Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Following incubation, perform the MTT assay according to the manufacturer's protocol. This typically involves adding the MTT reagent to each well, incubating for a few hours, and then solubilizing the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC₅₀ value.

Visualizations

Caption: Experimental workflow for preparing and using this compound.

Caption: this compound's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C24H30N10O6S | CID 127044510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|2650188-32-0|MSDS [dcchemicals.com]

- 6. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic efficacy of an injectable formulation of this compound in SU-DHL-6 tumour model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Purinostat Mesylate Administration in Xenograft Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinostat mesylate is a novel and highly selective inhibitor of Class I and IIb histone deacetylases (HDACs), demonstrating significant anti-tumor activity in various hematological malignancies. Its therapeutic potential is extensively evaluated in preclinical xenograft models. The choice of administration route is a critical parameter in these studies, directly impacting the compound's bioavailability, efficacy, and toxicity profile. This document provides detailed application notes and protocols for the administration of this compound in xenograft studies, based on currently available research. It also outlines the key signaling pathways affected by this compound and summarizes quantitative data from relevant studies.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data on the anti-tumor efficacy of this compound administered via different routes in various xenograft models.

Table 1: Intravenous Administration of this compound Formulation (PMF) in a SU-DHL-6 Xenograft Model

| Dose (mg/kg) | Frequency | Tumor Inhibition Rate (%) |

| 2.5 | Three times a week | 57.35 |

| 5 | Three times a week | Not specified |

| 10 | Three times a week | Not specified |

| 20 | Three times a week | Not specified |

Data from a study on an injectable formulation of this compound in an immunodeficiency mouse model of a SU-DHL-6 cell line xenograft.[1]

Table 2: Intraperitoneal Administration of this compound in a B-ALL Xenograft Model

| Dose (mg/kg) | Frequency | Outcome |

| 5 | Three times a week | Significantly prolonged survival |

| 10 | Three times a week | Significantly prolonged survival |

Data from a study on a BL-2 secondary transplantation Ph+ B-ALL mouse model.[2]

Experimental Protocols

Intravenous (IV) Administration Protocol

Intravenous administration of this compound is often preferred for its direct entry into the systemic circulation, bypassing first-pass metabolism and ensuring accurate dosing. However, the poor water solubility of free this compound necessitates the use of a specialized formulation.

Materials:

-

This compound Formulation (PMF): This is an injectable formulation designed to improve the solubility and stability of this compound. The formulation consists of this compound complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD), arginine, meglumine, and mannitol.[1]

-

Sterile 0.9% Sodium Chloride (Normal Saline) for injection.

-

Appropriate syringes and needles (e.g., 27-30 gauge).

-

Animal restrainer.

Procedure:

-

Reconstitution of PMF: Reconstitute the lyophilized PMF powder with sterile normal saline to the desired final concentration as per the manufacturer's instructions or study protocol. Ensure the solution is clear and free of particulate matter.

-

Animal Preparation: Acclimatize the tumor-bearing mice to the laboratory conditions. Gently restrain the mouse using a suitable restraining device.

-

Tail Vein Injection:

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Disinfect the injection site with an alcohol swab.

-

Insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.

-

Slowly inject the this compound solution (typically a volume of 100-200 µL, depending on the mouse's weight and the final concentration of the drug).

-

Observe for any signs of extravasation (swelling at the injection site). If this occurs, withdraw the needle and attempt the injection in a more proximal location on the same or opposite tail vein.

-

After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

-

-

Post-injection Monitoring: Monitor the animal for any adverse reactions immediately after the injection and at regular intervals as per the experimental design.

Intraperitoneal (IP) Administration Protocol

Intraperitoneal injection is a common and relatively simple method for administering substances to small laboratory animals. It allows for rapid absorption into the systemic circulation.

Materials:

-

This compound (free drug).

-

Vehicle for dissolution. A commonly used vehicle for intraperitoneal injection of HDAC inhibitors is a solution of 2% DMSO, 49% PEG400, and 49% saline .[3]

-

Sterile syringes and needles (e.g., 25-27 gauge).

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve the this compound powder in the vehicle to achieve the desired final concentration. For example, to prepare a 3 mg/mL solution, dissolve the appropriate amount of this compound in the 2% DMSO, 49% PEG400, and 49% saline solution.[3]

-

Ensure the solution is homogenous and free of precipitates. Gentle warming or vortexing may be required.

-

-

Animal Preparation:

-

Gently restrain the mouse, exposing the abdominal area. It is recommended to tilt the mouse's head downwards to move the abdominal organs away from the injection site.

-

-

Intraperitoneal Injection:

-

Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

-

Insert the needle at a 10-20 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure that no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect needle placement.

-

Slowly inject the this compound solution.

-

Withdraw the needle.

-

-

Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a selective inhibitor of Class I and IIb HDACs. Its anti-cancer effects are mediated through the hyperacetylation of both histone and non-histone proteins, leading to the modulation of various cellular processes, including gene expression, protein stability, and cell cycle progression. A key mechanism involves the disruption of chaperone protein function and the downregulation of critical oncogenic signaling pathways.

Caption: this compound Signaling Pathway.

Experimental Workflow for Xenograft Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft model.

References

- 1. Therapeutic efficacy of an injectable formulation of this compound in SU-DHL-6 tumour model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Purinostat Mesylate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Purinostat mesylate is a potent and highly selective inhibitor of Class I and Class IIb histone deacetylases (HDACs), with particularly strong activity against HDAC1, 2, 3, 8, 6, and 10.[1][2][3] By inhibiting these enzymes, this compound induces hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression and the induction of various cellular responses, including cell cycle arrest, apoptosis, and differentiation.[4][5][6] These characteristics make it a promising therapeutic agent for various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL) and chronic myeloid leukemia (CML).[7][8] This document provides detailed application notes and protocols for utilizing this compound in in vitro studies, focusing on responsive cell lines and key experimental assays.

I. Responsive Cell Lines

This compound has demonstrated significant anti-proliferative activity against a range of hematological cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several responsive cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| BL-2 | B-cell Acute Lymphoblastic Leukemia | < 4 | [1] |

| LAMA84 | Chronic Myeloid Leukemia | < 80 | [1] |

| K562 | Chronic Myeloid Leukemia | < 10 | [7] |

| BaF3-BCR-ABL(T315I) | B-cell Acute Lymphoblastic Leukemia (TKI-resistant) | < 10 | [7] |

| MV4-11 | Acute Myeloid Leukemia | Not specified, but effective | [1] |

| MOLM-13 | Acute Myeloid Leukemia | Not specified, but effective | [1] |

| RPMI-8226 | Multiple Myeloma | Not specified, but effective | [1] |

| MM1s | Multiple Myeloma | Not specified, but effective | [1] |

| OCI-LY1 | Diffuse Large B-cell Lymphoma | Not specified, but effective | [1] |

| SUDHL-4 | Diffuse Large B-cell Lymphoma | Not specified, but effective | [1] |

| Jeko-1 | Mantle Cell Lymphoma | Not specified, but effective | [1] |

II. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Responsive cancer cell lines (e.g., LAMA84, BL-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

Responsive cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

C. Western Blot Analysis

This protocol is for detecting changes in protein expression and signaling pathways following this compound treatment.

Materials:

-

Responsive cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated-Histone H3, anti-acetylated-Histone H4, anti-PARP, anti-Caspase-3, anti-c-MYC, anti-BCR-ABL, anti-p-SRC, anti-HSP90, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells with RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

III. Signaling Pathways and Visualizations

This compound treatment impacts several key signaling pathways involved in cancer cell survival and proliferation.

A. Apoptosis Induction Pathway

This compound induces apoptosis through both intrinsic and extrinsic pathways.[7] This involves the activation of caspases and the cleavage of PARP.[7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vorinostat induces apoptosis and differentiation in myeloid malignancies: genetic and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Apoptosis Induction with Purinostat Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinostat mesylate is a potent and selective inhibitor of Class I and Class IIb histone deacetylases (HDACs), demonstrating significant anti-tumor activity in various cancer models, particularly in hematological malignancies.[1][2] By inhibiting HDACs, this compound alters the acetylation status of histone and non-histone proteins, leading to the regulation of gene expression and the induction of programmed cell death, or apoptosis, in cancer cells.[1][3] These application notes provide detailed protocols for assessing apoptosis induced by this compound, along with quantitative data and a summary of the underlying signaling pathways.

Mechanism of Action: Apoptosis Induction

This compound induces apoptosis through a multi-faceted mechanism. As a selective HDAC I/IIb inhibitor, it triggers a cascade of events that ultimately lead to cell death.[1] Key aspects of its pro-apoptotic action include:

-

Activation of the Intrinsic Apoptotic Pathway: this compound upregulates the expression of pro-apoptotic proteins such as BAD and TP53, while downregulating anti-apoptotic proteins like BCL-XL.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.

-

Caspase Cascade Activation: The release of cytochrome c initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound has been shown to induce the cleavage and activation of initiator caspases like CASPASE-8 and CASPASE-9, which in turn activate executioner caspases such as CASPASE-3.[1]

-

Cleavage of Key Cellular Substrates: Activated CASPASE-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1] Cleavage of PARP is a hallmark of apoptosis.

-